molecular formula C4H8N4S B1268080 3-Amino-1-methyl-5-methylthio-1,2,4-triazole CAS No. 84827-78-1

3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Cat. No.: B1268080
CAS No.: 84827-78-1
M. Wt: 144.2 g/mol
InChI Key: GHBGCSIFUKEXTC-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-methylthio-1,2,4-triazole is a heterocyclic compound with the molecular formula C5H9N3S and a molecular weight of 143.21 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a methylthio group attached to a triazole ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

3-Amino-1-methyl-5-methylthio-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to interact with enzymes involved in the synthesis of heterocyclic compounds, such as those used in the production of Schiff base ligands . These interactions are primarily based on the compound’s ability to form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, this compound is used as an electrolyte additive in dye-sensitized solar cells, demonstrating its versatility in biochemical applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit chlorophyll synthesis in plants, leading to chlorotic leaves and albino plants . This inhibition is a result of the compound’s interaction with enzymes involved in chlorophyll biosynthesis, demonstrating its impact on cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form stable complexes with metal ions, which can then participate in catalytic processes . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These threshold effects highlight the importance of careful dosage control when using the compound in biochemical research and applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, its interaction with enzymes involved in the synthesis of heterocyclic compounds can affect the overall metabolic balance, leading to changes in metabolite levels and metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins, which facilitate its localization and accumulation in specific cellular compartments . This transport mechanism ensures that the compound reaches its target sites within the cell, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and participate in localized biochemical processes, enhancing its overall efficacy and specificity.

Preparation Methods

3-Amino-1-methyl-5-methylthio-1,2,4-triazole can be synthesized through several methods:

    Synthetic Routes: One common method involves the reaction of the corresponding ketone with thiourea under basic conditions.

    Industrial Production: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

3-Amino-1-methyl-5-methylthio-1,2,4-triazole undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives.

Comparison with Similar Compounds

3-Amino-1-methyl-5-methylthio-1,2,4-triazole can be compared with other similar compounds:

Properties

IUPAC Name

1-methyl-5-methylsulfanyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-8-4(9-2)6-3(5)7-8/h1-2H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBGCSIFUKEXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335078
Record name 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84827-78-1
Record name 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84827-78-1
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Synthesis routes and methods

Procedure details

At 0°, 6.5 grams of methyl hydrazine was added dropwise to a stirred suspension of 20.0 grams (0.137 mole) dimethyl cyanodithioimidocarbonate in 35 ml of acetonitrile. A yellow solution immediately formed after the addition followed by precipitation of a white solid. The ice bath was removed, and upon warming to room temperature a yellow solution formed which was stirred at room temperature overnight. After stirring overnight, a solid precipitated which was filtered, washed with cold acetonitrile, followed by 1-chlorobutane, yield 8.5 grams, m.p. 104°-109°. The literature [Journal of Organic Chemistry, 39, 1522 (1974)] reported a similar melting point of 103°-106° for the title compound, however, a different isomeric structure was assigned to the compound (5-amino-1-methyl-3-methylthio-1H-1,2,4-triazole). The assignment of 3-amino-1-methyl-5-methylthio-1H-1,2,4-triazole as the correct structure was verified by X-ray crystal structure analysis.
Name
methyl hydrazine
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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